molecular formula C46H49N3O6Si B13096209 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine

Cat. No.: B13096209
M. Wt: 768.0 g/mol
InChI Key: JKIAWSKNARVOSB-IIJZIWTASA-N
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Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) to protect the hydroxyl groups during the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the phenylmethyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the cytidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and the induction of apoptosis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is unique due to its specific combination of protecting groups and its potent anticancer activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .

Properties

Molecular Formula

C46H49N3O6Si

Molecular Weight

768.0 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C46H49N3O6Si/c1-45(2,3)56(38-17-11-7-12-18-38,39-19-13-8-14-20-39)55-40-31-43(49-30-29-42(47)48-44(49)50)54-41(40)32-53-46(33-15-9-6-10-16-33,34-21-25-36(51-4)26-22-34)35-23-27-37(52-5)28-24-35/h6-30,40-41,43H,31-32H2,1-5H3,(H2,47,48,50)/t40-,41+,43+/m0/s1

InChI Key

JKIAWSKNARVOSB-IIJZIWTASA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)N

Origin of Product

United States

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